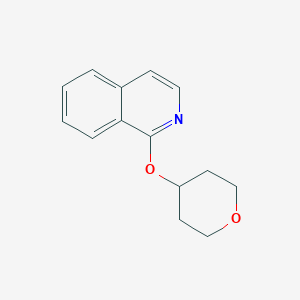

1-(Oxan-4-yloxy)isoquinolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Oxan-4-yloxy)isoquinoline is a heterocyclic aromatic organic compound. It features an isoquinoline core, which is a benzene ring fused to a pyridine ring, with an oxan-4-yloxy substituent. This compound is part of a broader class of isoquinoline derivatives, known for their diverse biological activities and applications in various fields.

Wissenschaftliche Forschungsanwendungen

1-(Oxan-4-yloxy)isoquinoline and its derivatives have significant applications in various scientific fields:

Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.

Biology: Isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Industry: Used in the production of dyes, agrochemicals, and as precursors for various industrial chemicals.

Wirkmechanismus

Isoquinolines are a class of organic compounds, which are nitrogenous secondary metabolites heterocyclic derivatives of amino acids . They are found in many plants, food, and even in the mammalian brain . The chemical structures of isoquinolines are similar to the well-known exogenous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .

Target of Action

For instance, some isoquinoline sulfonamides have been reported as allosteric inhibitors of DNA gyrase, an essential bacterial topoisomerase .

Mode of Action

Isoquinoline derivatives such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1bntiq) and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) have been shown to exhibit neurotoxic activity to the dopamine neurons .

Pharmacokinetics

Isoquinoline derivatives are known to easily cross the blood-brain barrier (bbb) and migrate into the brain, producing behavioral and biochemical effects in monoamine systems .

Result of Action

Isoquinoline derivatives have been shown to lead to cell death via apoptosis as a result of their action .

Action Environment

It is known that isoquinoline derivatives are widely distributed in the environment, being present in many plants and foods .

Biochemische Analyse

Cellular Effects

Isoquinolines have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Isoquinolines are known to be involved in various metabolic pathways .

Subcellular Localization

Some isoquinolines have been found to localize to specific subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yloxy)isoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a starting material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate . More rapid routes involve selective extraction and fractional crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Oxan-4-yloxy)isoquinoline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinoline compounds.

Substitution: Isoquinoline can undergo electrophilic substitution reactions, such as bromination, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Alkaline potassium permanganate (KMnO₄).

Reduction: Hydrogenation using palladium on carbon (Pd/C).

Substitution: Bromine (Br₂) in nitrobenzene for bromination; nitric acid (HNO₃) in acetic acid (AcOH) for nitration.

Major Products:

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: Tetrahydroisoquinoline.

Substitution: 4-bromo-isoquinoline, 4-nitro-isoquinoline.

Vergleich Mit ähnlichen Verbindungen

Tetrahydroisoquinoline: A reduced form of isoquinoline, often used in the synthesis of alkaloids and pharmaceuticals.

Uniqueness: 1-(Oxan-4-yloxy)isoquinoline is unique due to its specific substituent, which imparts distinct chemical and biological properties. The oxan-4-yloxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications .

Eigenschaften

IUPAC Name |

1-(oxan-4-yloxy)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-8-15-14(13)17-12-6-9-16-10-7-12/h1-5,8,12H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYBZZWDWZSYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2551358.png)

![4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2551362.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)

![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)

![N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2551367.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)

![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)